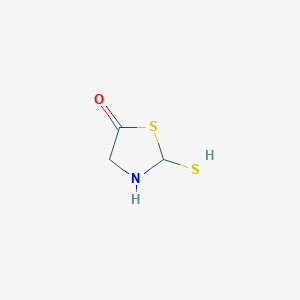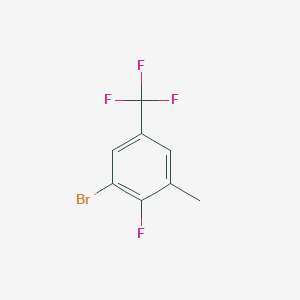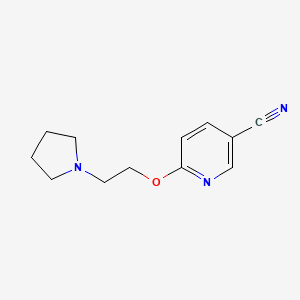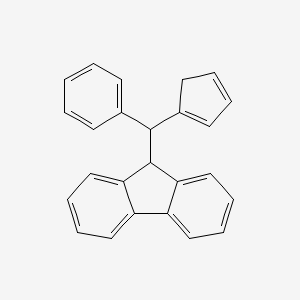
(Cyclopentadienyl)(9-fluorenyl)(phenyl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclopentadienyl)(9-fluorenyl)(phenyl)methane, also known as CFPM, is a type of organometallic compound that has been studied extensively due to its potential applications in the fields of chemistry and materials science. CFPM is composed of a cyclopentadienyl anion, a 9-fluorenyl cation, and a phenyl group. The combination of these three components results in a compound with unique properties that make it suitable for a variety of applications.
Mécanisme D'action
The mechanism of action of (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane is complex and is still being studied. In general, it is believed that the cyclopentadienyl anion and 9-fluorenyl cation interact with each other to form a coordination complex, which then undergoes a [2+2] cycloaddition reaction to form the (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane product. This reaction is catalyzed by a palladium complex, which helps to facilitate the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane have not been extensively studied. However, studies have shown that (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane is not toxic and does not induce any significant physiological changes in organisms. This suggests that (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane is safe for use in laboratory experiments and may have potential applications in the medical field.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane in laboratory experiments is its ease of synthesis and availability. (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane can be synthesized using a variety of methods, and its components are readily available from chemical suppliers. Additionally, (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane is not toxic and does not induce any significant physiological changes in organisms, making it safe for use in laboratory experiments.
However, there are some limitations to using (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane in laboratory experiments. For example, (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane is not very soluble in most solvents, making it difficult to use in certain types of experiments. Additionally, (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane is relatively unstable, meaning that it must be handled and stored carefully to prevent degradation.
Orientations Futures
Given the unique properties of (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane, there are numerous potential future directions for research into this compound. These include further studies into its use as a catalyst in organic synthesis, its potential applications in the fields of photochemistry and optoelectronics, and its potential applications in the medical field. Additionally, further research into the mechanism of action of (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane could lead to improved synthesis methods and increased understanding of its properties. Finally, additional studies into the biochemical and physiological effects of (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane could lead to further applications in the medical field.
Méthodes De Synthèse
(Cyclopentadienyl)(9-fluorenyl)(phenyl)methane can be synthesized through a number of different methods. The most commonly used method is the reaction between cyclopentadiene and 9-fluorene, which is catalyzed by a palladium complex. The reaction proceeds through a [2+2] cycloaddition reaction, resulting in the formation of a (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane product. Other methods of synthesizing (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane include the use of a Grignard reagent, the reaction of cyclopentadiene with a 9-fluorenyl halide, and the reaction of 9-fluorenyl halide and a phenyl Grignard reagent.
Applications De Recherche Scientifique
(Cyclopentadienyl)(9-fluorenyl)(phenyl)methane has been studied extensively in the fields of chemistry and materials science due to its unique properties. It has been used as a catalyst in organic synthesis, as an additive in polymers, and as a precursor for other organometallic compounds. (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane has also been studied for its potential applications in the fields of photochemistry and optoelectronics, due to its ability to absorb light in the visible region.
Propriétés
IUPAC Name |
9-[cyclopenta-1,3-dien-1-yl(phenyl)methyl]-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20/c1-2-10-18(11-3-1)24(19-12-4-5-13-19)25-22-16-8-6-14-20(22)21-15-7-9-17-23(21)25/h1-12,14-17,24-25H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBHRZFJZPBWEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=C1C(C2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

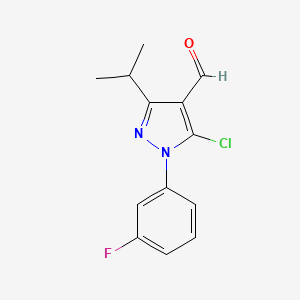
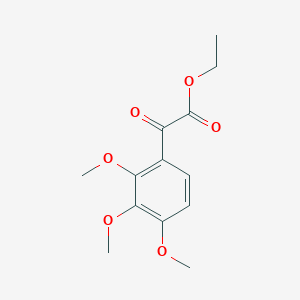
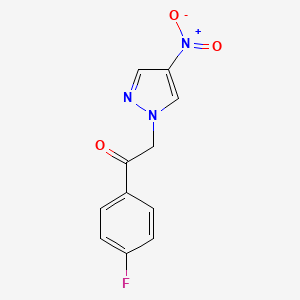
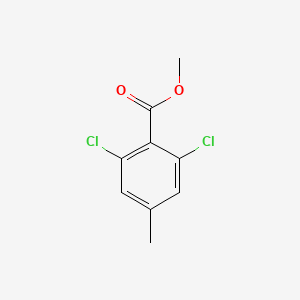
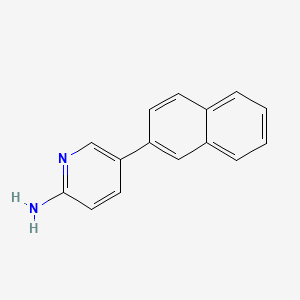
![5-{2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine citrate](/img/structure/B6328987.png)
![3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid](/img/structure/B6328990.png)



![2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6329017.png)
